![molecular formula C19H16F2N2O4S B2850935 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine CAS No. 862798-51-4](/img/structure/B2850935.png)
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C19H16F2N2O4S and its molecular weight is 406.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a novel derivative in the class of oxazole-containing compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring linked to an oxazole moiety, which is further substituted with fluorophenyl and sulfonyl groups. This unique structure is believed to contribute to its biological properties, particularly in terms of its interaction with various biological targets.
Anticancer Activity
Research has shown that oxazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from colon, lung, and breast cancers. For instance, a related oxazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Table 1: Cytotoxic Activity of Oxazole Derivatives
Compound | Cell Line Type | IC50 (µM) |
---|---|---|
Compound A | Colon Adenocarcinoma | 92.4 |
Compound B | Ovarian Adenocarcinoma | 2.76 |
Compound C | Renal Cancer | 1.143 |
The above table illustrates the varying degrees of cytotoxicity observed in different studies on oxazole derivatives.
The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key signaling pathways. For example, some oxazole derivatives have been found to inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes that can lead to tumor growth . Additionally, these compounds may induce apoptosis in cancer cells by modulating proteins involved in cell survival and death pathways.
Other Biological Activities
Beyond anticancer properties, oxazole derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some studies indicate that similar compounds possess antibacterial properties against strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
- Anti-inflammatory Effects : The presence of specific functional groups in oxazole derivatives has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a closely related compound (Compound B) against ovarian adenocarcinoma cells. The results indicated an IC50 value of 2.76 µM, demonstrating high selectivity and potency against this cancer type. The study also reported that this compound could significantly reduce tumor mass in xenograft models when administered at effective doses .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they could downregulate the expression of anti-apoptotic proteins such as XIAP, leading to enhanced apoptotic signaling pathways .
特性
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQXQVCLLUSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。